DG172 dihydrochloride
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Overview
Description
DG172 dihydrochloride is a selective PPARβ/δ antagonist . It has an IC50 value of 27 nM . DG172 enhances transcriptional corepressor recruitment and down-regulates transcription of the PPARβ/δ target gene Angptl4 in mouse myoblasts . It also promotes the differentiation of dendritic cells (DCs) from GM-CSF-induced mouse bone marrow cells (BMCs) and reduces Ly6b + /Gr1 + granulocytic cells .
Molecular Structure Analysis
The molecular formula of this compound is C20H22BrCl2N3 . The molecular weight is 455.22 .Physical And Chemical Properties Analysis
This compound is a solid substance with a light yellow to yellow color . It is stable if stored as directed and should be kept away from strong oxidizing agents . It should be stored at 4°C in sealed storage, away from moisture .Scientific Research Applications
Preclinical toxicity of a geldanamycin analog, 17-DMAG, in rats and dogs
This study evaluated the toxicity of 17-DMAG, a hydrophilic derivative of 17-AAG used in cancer treatment trials. It found that 17-DMAG has potential clinical relevance due to its solubility and limited metabolism compared to 17-AAG. Toxicity was observed in rats and dogs at certain doses, with gastrointestinal, bone marrow, hepatic, renal, and gallbladder toxicities being common (Glaze et al., 2005).
In vivo antitumor efficacy of 17-DMAG
This paper described the preclinical basis for the development of 17-DMAG, a water-soluble and potentially orally administrable geldanamycin derivative. The study highlighted its potent activity against certain cell types and demonstrated its antitumor efficacy in vivo, supporting further development of this compound (Hollingshead et al., 2005).
Dichloroacetate in transgenic mouse models of Huntington's disease
Dichloroacetate (DCA) was found to stimulate pyruvate dehydrogenase complex activity and lower cerebral lactate concentrations in mouse models of Huntington's disease, suggesting potential therapeutic benefits (Andreassen et al., 2001).
Characterisation of chlorite dismutase from Nitrospira defluvii
This study focused on understanding the molecular mechanism of chlorite detoxification by investigating chlorite dismutase (Cld) from a nitrifying bacterium important in wastewater treatment (Kostan et al., 2010).
Metabolic changes after dichloroacetate exposure in human colorectal cancer cells
This research investigated the molecular and metabolic changes in colorectal cancer cells after exposure to dichloroacetate, a molecule that inhibits pyruvate dehydrogenase kinase and constrains the aerobic glycolytic pathway in cancer cells (Ho & Coomber, 2015).
Dichloroacetate in the treatment of genetic mitochondrial diseases
Dichloroacetate's role as an investigational drug for treating genetic mitochondrial diseases, its mechanism of action, and its therapeutic potential were discussed in this paper (Stacpoole et al., 2008).
Mechanism of Action
Target of Action
DG172 dihydrochloride is a selective antagonist of Peroxisome Proliferator-Activated Receptor Beta/Delta (PPARβ/δ), with an IC50 of 27 nM . PPARβ/δ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, inflammation, and cell proliferation .
Mode of Action
This compound acts as an inverse agonist, enhancing the recruitment of transcriptional corepressors . This results in the down-regulation of the transcription of the PPARβ/δ target gene Angiopoietin-like 4 (Angptl4) in mouse myoblasts .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the PPARβ/δ signaling pathway. By down-regulating the transcription of Angptl4, this compound can influence lipid metabolism and inflammation . Additionally, this compound has been shown to promote the differentiation of dendritic cells from Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)-induced mouse bone marrow cells .
Pharmacokinetics
This compound is orally available . .
Result of Action
The molecular and cellular effects of this compound’s action include the down-regulation of Angptl4 gene expression and the promotion of dendritic cell differentiation . These effects can lead to changes in lipid metabolism, inflammation, and immune response .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability and solubility of the compound . .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
DG172 dihydrochloride interacts with PPARβ/δ, a type of peroxisome proliferator-activated receptor . It acts as an antagonist, meaning it binds to the receptor and inhibits its activity . Specifically, this compound enhances the recruitment of transcriptional corepressors, leading to the down-regulation of the PPARβ/δ target gene Angptl4 in mouse myoblasts .
Cellular Effects
This compound has been shown to influence various cellular processes. For instance, it promotes the differentiation of dendritic cells from GM-CSF-induced mouse bone marrow cells and reduces Ly6b+/Gr1+ granulocytic cells . It also dose-dependently promotes the proliferation of TM4 cells and reduces the expression of claudin-11 in these cells .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to PPARβ/δ and inhibiting its activity . This leads to enhanced recruitment of transcriptional corepressors and down-regulation of the PPARβ/δ target gene Angptl4 . This mechanism of action is thought to underlie the various cellular effects observed with this compound.
properties
IUPAC Name |
(Z)-2-(2-bromophenyl)-3-[4-(4-methylpiperazin-1-yl)phenyl]prop-2-enenitrile;dihydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3.2ClH/c1-23-10-12-24(13-11-23)18-8-6-16(7-9-18)14-17(15-22)19-4-2-3-5-20(19)21;;/h2-9,14H,10-13H2,1H3;2*1H/b17-14+;; |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SABUORLIDVBCPI-WTLOABTRSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)C=C(C#N)C3=CC=CC=C3Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C2=CC=C(C=C2)/C=C(\C#N)/C3=CC=CC=C3Br.Cl.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrCl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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